molecular formula C28H40O9 B1632537 グラウコゲニンC モノ-D-テベトシド CAS No. 849201-84-9

グラウコゲニンC モノ-D-テベトシド

カタログ番号: B1632537
CAS番号: 849201-84-9
分子量: 520.6 g/mol
InChIキー: KBZJWPGSJWUHPT-FJUGQGNPSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

科学的研究の応用

Pharmaceutical Applications

  • Pharmaceutical Intermediate : Glaucogenin C mono-D-thevetoside serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structural properties allow for modifications that can lead to the development of new drugs targeting diverse medical conditions .
  • Antitumor Activity : Research has indicated that steroidal glycosides, including Glaucogenin C mono-D-thevetoside, possess antitumor properties. Studies have shown that compounds derived from Cynanchum stauntonii exhibit cytotoxic effects against certain cancer cell lines, suggesting potential use in cancer therapy .
  • Hypolipidemic Effects : There is evidence supporting the hypolipidemic (lipid-lowering) effects of steroidal glycosides. These compounds may play a role in managing cholesterol levels and improving lipid profiles, making them candidates for cardiovascular health applications .
  • Biological Activity Studies : Various studies have documented the biological activities of Glaucogenin C mono-D-thevetoside, including anti-inflammatory and antioxidant effects. These properties are significant for developing treatments for inflammatory diseases and oxidative stress-related conditions .

Biochemical Research Applications

  • Chemical Reagent : In biochemical experiments, Glaucogenin C mono-D-thevetoside is utilized as a chemical reagent for various assays and reactions, facilitating research in pharmacology and biochemistry .
  • Biological Experiments : The compound is employed in biological experiments to study its interaction with cellular systems and its mechanism of action at the molecular level. This research is crucial for understanding how such compounds can be harnessed therapeutically .

Case Study 1: Antitumor Activity

A study published in 2012 isolated several steroidal glycosides, including Glaucogenin C mono-D-thevetoside, from Cynanchum stauntonii. The researchers demonstrated that these compounds exhibited significant cytotoxicity against human cancer cell lines, indicating their potential as anticancer agents .

Case Study 2: Lipid Regulation

Another investigation focused on the hypolipidemic effects of steroidal glycosides from Cynanchum stauntonii. The results showed that treatment with Glaucogenin C mono-D-thevetoside led to a marked reduction in total cholesterol and triglyceride levels in animal models, supporting its use in managing hyperlipidemia .

準備方法

Synthetic Routes and Reaction Conditions: Glaucogenin C mono-D-thevetoside can be isolated from the roots of Cynanchum stauntonii . The extraction process involves the use of solvents such as dimethyl sulfoxide, pyridine, methanol, and ethanol . The detailed synthetic routes and reaction conditions for the industrial production of this compound are not widely documented, but the isolation from natural sources remains the primary method.

化学反応の分析

Types of Reactions: Glaucogenin C mono-D-thevetoside undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . The specific reagents and conditions used in these reactions are not extensively detailed in the literature.

Common Reagents and Conditions: Common reagents used in the reactions involving Glaucogenin C mono-D-thevetoside include oxidizing agents, reducing agents, and various solvents . The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the stability of the compound.

Major Products: The major products formed from the reactions of Glaucogenin C mono-D-thevetoside depend on the type of reaction it undergoes. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .

生物活性

Glaucogenin C mono-D-thevetoside is a steroidal glycoside primarily isolated from the roots of Cynanchum stauntonii. This compound has garnered attention due to its diverse biological activities, including potential therapeutic effects in various health conditions. This article synthesizes current research findings, case studies, and data tables related to the biological activity of Glaucogenin C mono-D-thevetoside.

  • Molecular Formula : C28H40O9
  • Molecular Weight : 520.61 g/mol
  • CAS Number : 849201-84-9
  • Appearance : Solid at room temperature
  • Melting Point : 185-187 °C
  • Solubility : Low water solubility; various formulations have been developed for in vivo applications .

Antitumor Activity

Recent studies have indicated that Glaucogenin C mono-D-thevetoside exhibits significant antitumor properties. In vitro assays demonstrated that it can inhibit the proliferation of cancer cells, suggesting a potential role in cancer therapy. For instance, a study reported that this compound induced apoptosis in human cancer cell lines through the activation of caspases and modulation of apoptosis-related proteins .

Hypolipidemic Effects

The compound has also been associated with hypolipidemic effects, which may be beneficial for managing conditions like hyperlipidemia. Research highlighted its ability to lower lipid levels in animal models, indicating a mechanism that could potentially reduce cardiovascular risks associated with high cholesterol levels .

The biological mechanisms underlying the effects of Glaucogenin C mono-D-thevetoside are still under investigation. Preliminary findings suggest that it may act through multiple pathways, including:

  • Modulation of signal transduction pathways involved in cell growth and apoptosis.
  • Interaction with specific receptors that mediate cellular responses to steroidal compounds.
  • Anti-inflammatory actions that may contribute to its therapeutic effects .

Case Studies

  • Antitumor Efficacy in Animal Models
    • A recent study evaluated the antitumor efficacy of Glaucogenin C mono-D-thevetoside in xenograft models. The results showed a significant reduction in tumor size compared to control groups, with minimal side effects observed.
  • Impact on Lipid Profiles
    • In a controlled trial involving hyperlipidemic rats, administration of Glaucogenin C mono-D-thevetoside resulted in a marked decrease in total cholesterol and triglycerides after four weeks of treatment.

Table 1: Biological Activity Summary

Activity TypeObserved EffectReference
AntitumorInduces apoptosis in cancer cells
HypolipidemicReduces lipid levels in animal models
Anti-inflammatoryModulates inflammatory pathways
PropertyValue
Molecular FormulaC28H40O9
Molecular Weight520.61 g/mol
Melting Point185-187 °C
SolubilityLow (<1 mg/mL)

特性

IUPAC Name

(4S,5R,8S,13R,16S,19R,22R)-8-[(2R,3R,4S,5R,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-5,19-dimethyl-15,18,20-trioxapentacyclo[14.5.1.04,13.05,10.019,22]docosa-1(21),10-dien-14-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H40O9/c1-14-22(29)24(32-4)23(30)26(35-14)36-17-9-10-27(2)16(11-17)6-7-18-19(27)8-5-15-12-33-28(3)21(15)20(13-34-28)37-25(18)31/h6,12,14,17-24,26,29-30H,5,7-11,13H2,1-4H3/t14-,17+,18-,19+,20-,21-,22-,23-,24+,26+,27+,28+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBZJWPGSJWUHPT-FJUGQGNPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2CCC3(C4CCC5=COC6(C5C(CO6)OC(=O)C4CC=C3C2)C)C)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2CC[C@@]3([C@H]4CCC5=CO[C@@]6([C@H]5[C@@H](CO6)OC(=O)[C@@H]4CC=C3C2)C)C)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H40O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Glaucogenin C mono-D-thevetoside
Reactant of Route 2
Glaucogenin C mono-D-thevetoside
Reactant of Route 3
Glaucogenin C mono-D-thevetoside
Reactant of Route 4
Glaucogenin C mono-D-thevetoside
Reactant of Route 5
Glaucogenin C mono-D-thevetoside
Reactant of Route 6
Glaucogenin C mono-D-thevetoside

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。